4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole
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Overview
Description
4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole is an organofluorine compound characterized by the presence of a bromodifluoromethyl group attached to an imidazole ring. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and the ability to form strong carbon-fluorine bonds. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole typically involves the introduction of the bromodifluoromethyl group into the imidazole ring. One common method is the reaction of 2-phenyl-1H-imidazole with bromodifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromodifluoromethyl group.
Cross-Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging
Mechanism of Action
The mechanism of action of 4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl): Similar in structure but with a chlorodifluoromethyl group instead of bromodifluoromethyl.
(Trifluoromethyl)trimethylsilane (TMSCF3): Contains a trifluoromethyl group, offering different reactivity and properties.
Uniqueness
4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific chemical reactions and interactions, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C10H7BrF2N2 |
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Molecular Weight |
273.08 g/mol |
IUPAC Name |
5-[bromo(difluoro)methyl]-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C10H7BrF2N2/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChI Key |
FAYJKBFLOGDVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)Br |
Origin of Product |
United States |
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